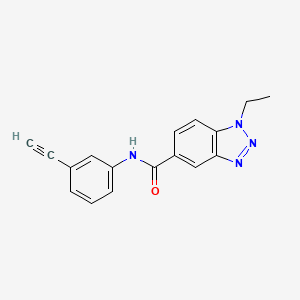
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly used as a reagent in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is not fully understood. However, it is believed that the compound acts by inhibiting enzymes involved in key metabolic pathways. It has been found to inhibit the growth of various bacteria and cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in lab experiments is its versatility. The compound can be used as a reagent in various reactions and has been found to exhibit antimicrobial and anticancer activity. Additionally, the synthesis method for Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is relatively simple and yields a high-purity product.
However, there are also limitations to using Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, it can be toxic and must be handled with care.
Future Directions
There are several future directions for the research and application of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate. One potential area of research is the development of new synthetic methods for the compound that are more efficient and yield higher purity products. Additionally, the compound could be further explored for its potential as a fluorescent dye and as a probe for detecting metal ions in biological systems.
Another potential area of research is the development of new applications for Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in the field of medicine. The compound has been found to exhibit antimicrobial and anticancer activity, and further research could lead to the development of new drugs for the treatment of bacterial infections and cancer.
Conclusion:
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is a versatile compound that has a range of potential applications in scientific research. The compound is commonly used as a reagent in organic synthesis and has been found to exhibit antimicrobial and anticancer activity. Further research is needed to fully understand the mechanism of action of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate and to explore its potential applications in medicine and other fields.
Synthesis Methods
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate can be synthesized by reacting 8-aminoquinoline with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow solid that can be purified by recrystallization. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is commonly used as a reagent in organic synthesis. It has been found to be an effective catalyst for various reactions such as the synthesis of benzoxazoles and benzimidazoles. The compound has also been used in the synthesis of fluorescent dyes and as a probe for detecting metal ions in biological systems. Additionally, Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to exhibit antimicrobial and anticancer activity.
properties
IUPAC Name |
quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S/c16-12-7-6-11(18(19)20)9-14(12)24(21,22)23-13-5-1-3-10-4-2-8-17-15(10)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJLXRRGIAQAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
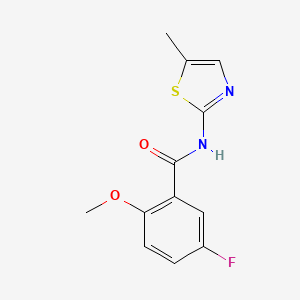
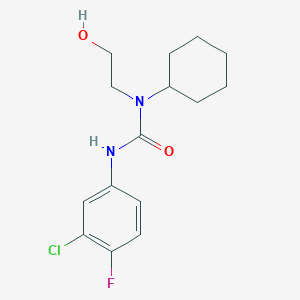
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
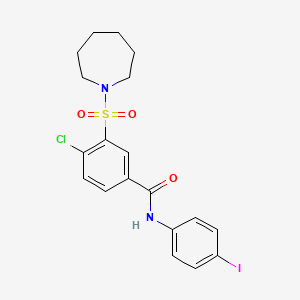
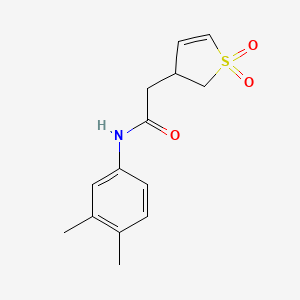
![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
